molecular formula C11H15NO2 B12896672 (R)-2-((2,6-Dimethylphenyl)amino)propanoic acid CAS No. 57646-32-9

(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid

Cat. No.: B12896672
CAS No.: 57646-32-9
M. Wt: 193.24 g/mol
InChI Key: WMSDRWJBTDSIQR-SECBINFHSA-N
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Description

®-2-((2,6-Dimethylphenyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to an amino group, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and ®-2-bromopropanoic acid.

    Nucleophilic Substitution: The 2,6-dimethylaniline undergoes nucleophilic substitution with ®-2-bromopropanoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure ®-2-((2,6-Dimethylphenyl)amino)propanoic acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

®-2-((2,6-Dimethylphenyl)amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific reaction conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

®-2-((2,6-Dimethylphenyl)amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((2,6-Dimethylphenyl)amino)propanoic acid: The enantiomer of the compound, which may have different biological activity and properties.

    2-((2,6-Dimethylphenyl)amino)acetic acid: A structurally similar compound with a different side chain.

    2-((2,6-Dimethylphenyl)amino)butanoic acid: Another analog with a longer carbon chain.

Uniqueness

®-2-((2,6-Dimethylphenyl)amino)propanoic acid is unique due to its specific stereochemistry and the presence of the 2,6-dimethylphenyl group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

57646-32-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-(2,6-dimethylanilino)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m1/s1

InChI Key

WMSDRWJBTDSIQR-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)O

Origin of Product

United States

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